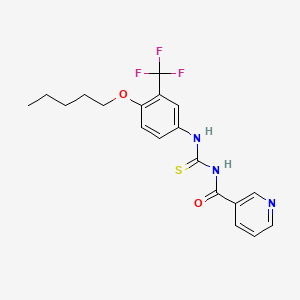

3-Pyridinecarboxamide, N-(((4-(pentyloxy)-3-(trifluoromethyl)phenyl)amino)thioxomethyl)-

Overview

Description

ACH-806, also known as GS-9132, is a novel, small-molecule inhibitor specific for hepatitis C virus. It inhibits viral RNA replication in HCV replicon cells and was active in genotype 1 HCV-infected patients in a proof-of-concept clinical trial.

Scientific Research Applications

ACH-806 (GS-9132) Scientific Research Applications

Hepatitis C Virus Replication Inhibition: ACH-806, also known as GS-9132, has been identified as a novel small-molecule inhibitor specific for the hepatitis C virus (HCV). It operates by antagonizing the NS4A protein of HCV, which is essential for the virus’s replication process. This compound has shown effectiveness in disrupting the life cycle of HCV, offering a potential therapeutic approach for treating hepatitis C patients .

Discovery of Novel Antiviral Mechanisms: The development of ACH-806 has contributed to the discovery efforts aimed at identifying small molecules that inhibit HCV replication via novel mechanisms. By targeting a non-structural protein of HCV, ACH-806 provides insights into alternative pathways and targets that can be exploited for antiviral drug development .

Development of Combination Therapies: ACH-806’s unique mechanism of action makes it a candidate for combination therapies with other direct-acting antiviral drugs. The combination of multiple inhibitors with distinctive mechanisms can enhance treatment efficacy and reduce the likelihood of resistance development in hepatitis C treatment regimens .

Resistance Studies: Research involving ACH-806 has led to the selection of replicon variants resistant to this compound. These studies are crucial for understanding the resistance mechanisms of HCV and for guiding the design of next-generation antivirals that can overcome such resistance .

Surrogate Cellular System Utilization: The discovery and characterization of ACH-806 were facilitated by using surrogate cellular systems, such as HCV replicon cells. This approach allows for the screening and evaluation of antiviral compounds in a controlled environment, accelerating the drug discovery process .

Pharmacological Profiling: ACH-806 has undergone pharmacological profiling to determine its safety, efficacy, and pharmacokinetic properties. This information is vital for assessing the compound’s suitability for clinical development and for optimizing dosing strategies .

Clinical Trial Preparation: The preclinical data gathered from studies on ACH-806 are instrumental in preparing for clinical trials. This includes determining the compound’s efficacy in vivo, its potential side effects, and its interaction with other medications .

Contribution to Antiviral Research Knowledge Base: The research conducted on ACH-806 adds valuable knowledge to the field of antiviral research. It helps in understanding the complex interactions between small-molecule inhibitors and viral proteins, which is essential for advancing antiviral therapy .

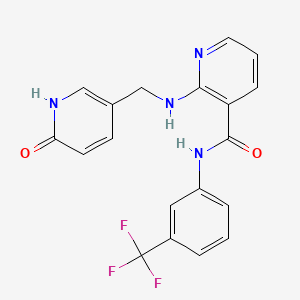

ACH-806, an NS4A antagonist, inhibits hepatitis C virus replication by … ACH-806, an NS4A Antagonist, Inhibits Hepatitis C Virus Replication by … Selection of Replicon Variants Resistant to ACH-806, a Novel Hepatitis …

Mechanism of Action

ACH-806, also known as GS-9132 or 3-Pyridinecarboxamide, N-(((4-(pentyloxy)-3-(trifluoromethyl)phenyl)amino)thioxomethyl)-, is a novel, small-molecule inhibitor specific for hepatitis C virus (HCV) .

Target of Action

ACH-806 primarily targets the NS4A protein of the Hepatitis C Virus (HCV) . NS4A is a viral protein that plays a crucial role in the replication of the virus .

Mode of Action

ACH-806 acts as an NS4A antagonist . It alters the composition of the viral replication complex (RC), which is essential for the replication of the virus . ACH-806 triggers the formation of a homodimeric form of NS4A (p14) both in replicon cells and in Huh-7 cells where NS4A is expressed alone . This formation of p14 is negatively regulated by NS3, another viral protein .

Biochemical Pathways

The appearance of p14 is associated with reductions in NS3 and, especially, NS4A content in RCs due to their accelerated degradation . This alteration in the composition of the viral RCs is associated with the antiviral activity of ACH-806 .

Pharmacokinetics

The pharmacokinetics of ACH-806 have been studied in a randomized, double-blind, placebo-controlled dose-escalation trial . .

Result of Action

ACH-806 inhibits viral RNA replication in HCV replicon cells . It was found to be active in genotype 1 HCV-infected patients in a proof-of-concept clinical trial . The inhibition of viral RNA replication is a significant step towards controlling the spread of the virus.

Action Environment

The action of ACH-806 is influenced by the environment within the host cells. The formation of the p14 form of NS4A, the reduction of NS3 and NS4A content in RCs, and the subsequent inhibition of viral RNA replication all occur within the host cells . .

properties

IUPAC Name |

N-[[4-pentoxy-3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2S/c1-2-3-4-10-27-16-8-7-14(11-15(16)19(20,21)22)24-18(28)25-17(26)13-6-5-9-23-12-13/h5-9,11-12H,2-4,10H2,1H3,(H2,24,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSGOXONRXFGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinecarboxamide, N-(((4-(pentyloxy)-3-(trifluoromethyl)phenyl)amino)thioxomethyl)- | |

CAS RN |

870142-71-5 | |

| Record name | ACH-806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870142715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACH-806 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290J0F5T07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

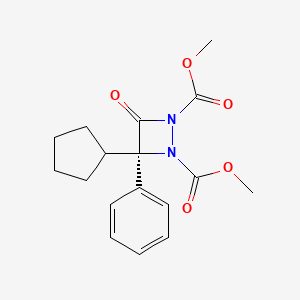

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of ACH-806 against HCV?

A1: ACH-806 inhibits HCV replication by targeting the NS4A protein. Unlike other HCV inhibitors that target NS3 protease or NS5B polymerase, ACH-806 disrupts the formation and function of the viral replication complex (RC) []. It does this by inducing the formation of a 14 kDa homodimeric form of NS4A (p14). This, in turn, leads to the accelerated degradation of NS3 and NS4A within the RC, effectively hindering viral replication [].

Q2: What is the evidence that ACH-806 targets NS4A and not other HCV proteins?

A2: Several lines of evidence point to NS4A as the primary target of ACH-806:

- Resistance Mutations: Replicon variants resistant to ACH-806 consistently show mutations in the NS3 protein, specifically at the N-terminus where it interacts with NS4A []. These mutations (C16S and A39V) are thought to disrupt the interaction between NS3 and NS4A, thereby hindering the action of ACH-806 [, ].

- Effects on RC Composition: ACH-806 specifically alters the composition of the viral RC by reducing NS3 and NS4A levels without affecting polyprotein translation or processing [].

- Resistance Profile: ACH-806 shows no cross-resistance with other classes of HCV inhibitors, such as NS3 protease inhibitors and NS5B polymerase inhibitors []. This suggests a unique mechanism of action distinct from these established drug targets.

Q3: Have any resistance mutations to ACH-806 been identified?

A3: Yes, two single mutations in the NS3 gene have been identified as conferring resistance to ACH-806: a cysteine-to-serine mutation at amino acid 16 (C16S) and an alanine-to-valine mutation at amino acid 39 (A39V) []. Both mutations reside at the N-terminus of NS3, a region crucial for interaction with NS4A []. Interestingly, a study utilizing J6/JFH1-based HCV recombinants with genotype-specific NS4A found that ACH-806 efficacy was not significantly impacted by changes at amino acids 1042 and 1065 in the NS3 protease, which were previously suggested to mediate resistance []. This highlights the complex interplay between NS3 and NS4A in the context of ACH-806 activity and emphasizes the need for further research.

Q4: Has ACH-806 been tested in clinical trials?

A4: Yes, ACH-806 has been evaluated in a proof-of-concept clinical trial involving HCV genotype 1 infected individuals []. While detailed results of the trial are not provided in the abstracts, the fact that ACH-806 progressed to clinical trials suggests promising antiviral activity observed in preclinical studies.

Q5: Does ACH-806 show synergy with other HCV inhibitors?

A5: Yes, studies have shown that ACH-806 exhibits synergistic antiviral effects when combined with other classes of HCV inhibitors. This includes NS3 protease inhibitors, as well as both nucleoside and non-nucleoside inhibitors of the NS5B polymerase []. This synergistic potential makes ACH-806 an attractive candidate for combination therapy, which is essential to combat the rapid emergence of resistance observed with HCV monotherapy.

Q6: Are there any naturally occurring resistance mutations to ACH-806 in HCV-infected individuals?

A6: A study examining HCV genome sequences from treatment-naïve patients found that resistance mutations to ACH-806 were present at low frequencies (0.3% to 2.8%) []. This suggests that naturally occurring resistance to ACH-806 is relatively uncommon, which is encouraging for its potential clinical use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid](/img/structure/B1666453.png)

![6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B1666462.png)

![Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-](/img/structure/B1666463.png)